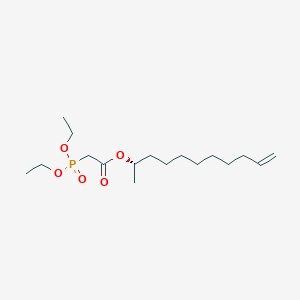
Acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester: is a specialized organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by its unique structure, which includes a diethoxyphosphinyl group and a long aliphatic chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a catalyst. Common catalysts used in esterification reactions include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly improve the production rate and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Oxidation: Depending on the oxidizing agent, products can include aldehydes, ketones, or carboxylic acids.
Substitution: Products vary based on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and other reactions .
Biology: In biological research, this ester can be used as a model compound to study ester hydrolysis and other biochemical processes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings .
Mecanismo De Acción
The mechanism of action of acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical or chemical reactions. The diethoxyphosphinyl group may also play a role in the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
- Acetic acid, 2-(diethoxyphosphinyl)-, 1,1-dimethylethyl ester
- Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester
- Triethyl phosphonoacetate
Uniqueness: The uniqueness of acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester lies in its specific structure, which includes a long aliphatic chain and a diethoxyphosphinyl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
260407-06-5 |
|---|---|
Fórmula molecular |
C17H33O5P |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
[(2S)-undec-10-en-2-yl] 2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C17H33O5P/c1-5-8-9-10-11-12-13-14-16(4)22-17(18)15-23(19,20-6-2)21-7-3/h5,16H,1,6-15H2,2-4H3/t16-/m0/s1 |
Clave InChI |
YFGKEBBZNWKBJR-INIZCTEOSA-N |
SMILES isomérico |
CCOP(=O)(CC(=O)O[C@@H](C)CCCCCCCC=C)OCC |
SMILES canónico |
CCOP(=O)(CC(=O)OC(C)CCCCCCCC=C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


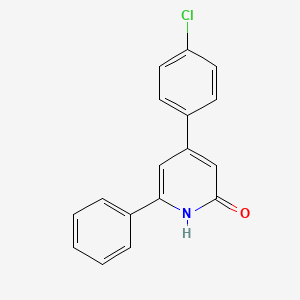
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)
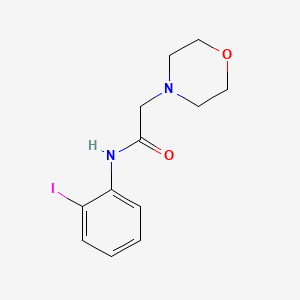
![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)



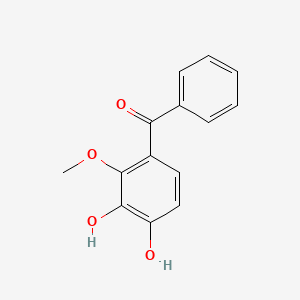

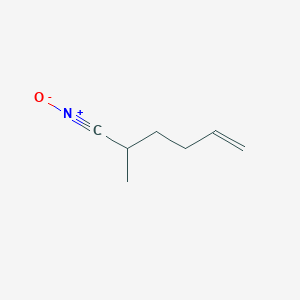
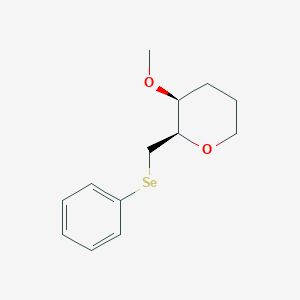
![5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole](/img/structure/B12565012.png)
![2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine](/img/structure/B12565018.png)

